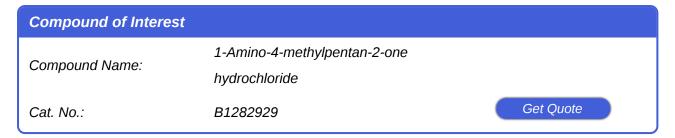


## Technical Guide: Physicochemical Properties of 1-Amino-4-methylpentan-2-one Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**1-Amino-4-methylpentan-2-one hydrochloride** (CAS No. 21419-26-1) is a primary amine and ketone that serves as a valuable research chemical and building block in organic synthesis. Its structure, comprising an isobutyl group, a ketone, and an aminomethyl group, makes it a versatile intermediate for the synthesis of more complex molecules. This document provides a concise overview of its key physical and chemical properties, along with the standard analytical methodologies used for its characterization.

### **Physical and Chemical Properties**

The fundamental physical and chemical identifiers for **1-Amino-4-methylpentan-2-one hydrochloride** are summarized below. It is important to note that while core properties are well-documented, specific experimental values for thermal properties like melting and boiling points are not readily available in public literature.



Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>14</sub> CINO	[1][2]
Molecular Weight	151.63 g/mol	[1]
CAS Number	21419-26-1	[2]
Appearance	Data not available	
Melting Point	Data not available	_
Boiling Point	Data not available	_
Solubility	Data not available	_
Typical Purity	≥95%	[1][2]

### **Analytical and Experimental Protocols**

The structural confirmation and purity assessment of **1-Amino-4-methylpentan-2-one hydrochloride** are critical for its application in research and development. The following protocols describe standard analytical techniques employed for its characterization.

# Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the molecular structure of **1-Amino-4-methylpentan-2-one hydrochloride**.

- Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is used to identify the different types of protons and their connectivity within the molecule. For this compound, distinct signals are expected for the protons of the isobutyl group, the two methylene groups adjacent to the carbonyl and amine functionalities, and the protonated amine group (-NH₃+). The protons on the nitrogen of the hydrochloride salt are typically observed as a broad singlet and may undergo deuterium exchange when analyzed in solvents like D₂O.[1]
- Carbon-13 (<sup>13</sup>C) NMR Spectroscopy: This technique provides information on the different carbon environments. The spectrum would show characteristic peaks for the carbonyl carbon, the two non-equivalent methylene carbons, and the carbons of the isobutyl group.[1]



 Advanced 2D NMR Techniques: For unambiguous signal assignment and to confirm connectivity across the entire molecule, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These experiments reveal proton-proton couplings, direct proton-carbon correlations, and long-range proton-carbon correlations, respectively, providing a comprehensive structural map.[1]

# Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

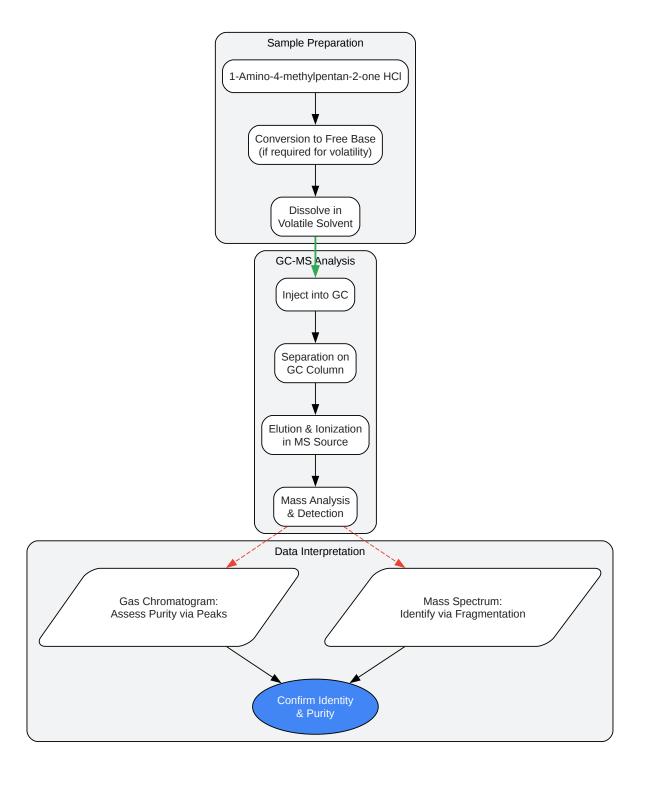
GC-MS is a powerful hybrid technique used to assess the purity and confirm the identity of volatile compounds.[1]

- Methodology: The analysis involves the separation of components in a sample using gas
  chromatography followed by their detection and identification using mass spectrometry. For
  the analysis of the hydrochloride salt, a derivatization step or a suitable injection method may
  be required to convert it to its more volatile free base form before injection into the GC
  system.[1]
- Data Interpretation:
  - Gas Chromatogram: A pure sample of 1-Amino-4-methylpentan-2-one will ideally show a single peak in the gas chromatogram. The retention time of this peak is a characteristic feature that can be used for identification under specific chromatographic conditions.[1]
  - Mass Spectrum: As the compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum displays a molecular ion peak (M+) corresponding to the mass of the free base (C<sub>6</sub>H<sub>13</sub>NO) and a series of fragment ions. This fragmentation pattern serves as a unique "fingerprint" for the molecule, allowing for definitive identification.[1] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, which in turn confirms the elemental composition of the molecule.[1]

### **Visualized Experimental Workflow**



The following diagram illustrates a typical workflow for the purity assessment and identification of **1-Amino-4-methylpentan-2-one hydrochloride** using GC-MS.





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Caption: Workflow for Purity Analysis by GC-MS.

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#### References

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